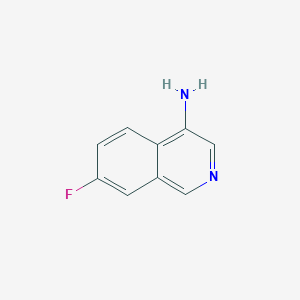

7-Fluoroisoquinolin-4-amine

Description

The Isoquinoline (B145761) Scaffold in Chemical Science and Pharmaceutical Discovery

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in the fields of chemical science and pharmaceutical discovery. nih.gov This structural motif is present in a wide array of naturally occurring alkaloids and has become a "privileged scaffold" in medicinal chemistry. nih.govrsc.org Its significance stems from its structural diversity and its role as a foundational framework for compounds with a broad spectrum of biological activities. nih.govrsc.org

Derivatives of isoquinoline are integral to numerous therapeutic agents that are either in clinical use or undergoing preclinical investigation. nih.gov These compounds have shown potential in treating a wide range of conditions, including cancer, microbial infections, and diseases of the nervous, cardiovascular, and metabolic systems. nih.govnumberanalytics.com The versatility of the isoquinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. rsc.org Researchers have focused on developing efficient synthetic methods to construct and modify the isoquinoline framework, leading to the creation of diverse molecular libraries for drug screening. rsc.orgrsc.org The ongoing exploration of isoquinoline-based compounds continues to yield promising candidates for new therapeutic agents, highlighting its enduring importance in drug discovery. numberanalytics.comresearchgate.net

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

In modern chemical research, particularly within medicinal chemistry, the strategic incorporation of fluorine into heterocyclic compounds has become a widely used and powerful strategy. nih.govnih.gov The introduction of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties. nih.govresearchgate.net

The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to significant improvements in a drug candidate's profile. nih.gov These enhancements may include:

Metabolic Stability: The C-F bond is highly stable, which can prevent metabolic breakdown at that position, often leading to a longer biological half-life. nih.gov

Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with biological targets like enzymes and receptors, potentially increasing the potency of a drug. nih.gov

Membrane Permeability: The introduction of fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.gov

Modulation of pKa: Placing a fluorine atom near an acidic or basic center can alter its pKa, which affects the compound's ionization state and bioavailability. nih.gov

Given these benefits, a significant number of approved drugs contain at least one fluorine atom. nih.govresearchgate.net The development of synthetic methods to create fluorinated heterocycles, including fluorinated isoquinolines, is an active area of research, as these compounds are recognized for their potential in creating novel bioactive molecules for medicinal and agricultural applications. researchgate.net

Research Rationale for 7-Fluoroisoquinolin-4-amine Investigations

The specific investigation of this compound is driven by a rationale that combines the established therapeutic potential of the 4-aminoquinoline (B48711) core with the advantageous properties imparted by fluorine substitution. The 4-aminoquinoline scaffold is a well-known pharmacophore found in drugs developed for treating diseases like malaria. nih.govnih.gov Research has shown that modifying this core structure can lead to compounds with potent activity against drug-resistant pathogens and various cancer cell lines. nih.govnih.gov

The rationale for synthesizing and evaluating this compound and related structures is based on the following strategic considerations:

Exploring Structure-Activity Relationships (SAR): By placing a fluorine atom at the 7-position of the isoquinoline ring, researchers aim to systematically probe how substitutions at this site affect biological activity. This is part of a broader effort to map the SAR for this class of compounds to design more effective agents. nih.gov

Overcoming Drug Resistance: A primary goal in modern drug development is to create compounds that are effective against resistant strains of cancer cells or microbes. The unique electronic properties of fluorine can alter the way a molecule binds to its target, potentially circumventing existing resistance mechanisms. nih.gov

Improving Pharmacokinetic Properties: As noted previously, fluorination is a proven method for enhancing a molecule's metabolic stability and membrane permeability. nih.gov Investigating this compound allows scientists to assess whether this specific substitution pattern leads to a more viable drug candidate with improved absorption, distribution, metabolism, and excretion (ADME) properties.

Research into analogous compounds, such as 7-substituted 4-aminoquinolines, has identified promising candidates for further development as antimalarial and anticancer agents. nih.govnih.gov Therefore, the synthesis and study of this compound is a logical step in the quest for new, more effective therapeutics built upon a proven heterocyclic scaffold.

Chemical Compound Data

Below are interactive tables detailing the properties of this compound and a list of other chemical compounds mentioned in this article.

Properties of this compound

Note: Data for this compound is sparse in public literature; some properties are inferred from its isomer, 4-Amino-7-fluoroquinoline, and its basic structure.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H7FN2 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 162.16 g/mol | sigmaaldrich.comambeed.com |

| Canonical SMILES | C1=C(C=C2C(=C1)C=NC=C2N)F | ambeed.com |

| InChI Key | KYERDBIZPKAAGI-UHFFFAOYSA-N | ambeed.com |

| CAS Number | 1785091-04-4 (for isomer 8-Fluoroisoquinolin-4-amine) | ambeed.com |

Structure

3D Structure

Properties

IUPAC Name |

7-fluoroisoquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXATVILFYAGBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Fluoroisoquinolin 4 Amine

Strategies for Isoquinoline (B145761) Core Construction

Cyclization Reactions for Isoquinoline Ring Formation

Two of the most prominent methods for constructing the isoquinoline core are the Bischler-Napieralski and Pictet-Spengler reactions. Both pathways typically begin with a β-phenylethylamine derivative and result in a partially saturated isoquinoline ring that requires subsequent oxidation to achieve full aromaticity.

The Bischler-Napieralski reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide using a dehydrating agent. wikipedia.orgnrochemistry.com The reaction proceeds by converting the amide into a more electrophilic species (such as a nitrilium ion or an imine-ester intermediate), which then attacks the electron-rich aromatic ring. wikipedia.orgnrochemistry.com The cyclization is favored by electron-donating groups on the benzene (B151609) ring of the phenylethylamine precursor. nrochemistry.com The initial product is a 3,4-dihydroisoquinoline, which can be oxidized to the corresponding isoquinoline using reagents like palladium on carbon (Pd/C) or manganese dioxide (MnO₂).

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.org This forms an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring to yield a 1,2,3,4-tetrahydroisoquinoline. wikipedia.orgquimicaorganica.org Similar to the Bischler-Napieralski reaction, this product must be dehydrogenated to form the aromatic isoquinoline ring. While highly effective for electron-rich systems like indoles, the reaction on less nucleophilic phenyl rings often requires harsher conditions, such as strong acids and higher temperatures. wikipedia.org

| Reaction | Precursor | Key Reagents/Conditions | Initial Product |

| Bischler-Napieralski | β-Arylethylamide | POCl₃, P₂O₅, Tf₂O; Reflux | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-Arylethylamine | Aldehyde or Ketone, Acid (HCl, TFA) | 1,2,3,4-Tetrahydroisoquinoline |

This table provides a general comparison of the two primary cyclization reactions for isoquinoline synthesis. wikipedia.orgwikipedia.orgquimicaorganica.orgorganic-chemistry.org

Precursor Synthesis and Functional Group Introduction

A key strategy for synthesizing 7-Fluoroisoquinolin-4-amine involves the use of a precursor that already contains the fluorine atom at the desired position. Commercially available 3-Fluorophenethylamine serves as an ideal starting material for this approach. sigmaaldrich.com

The synthesis can proceed via a Bischler-Napieralski route. First, 3-Fluorophenethylamine is acylated, for example with acetyl chloride, to form the corresponding N-acyl derivative, N-[2-(3-fluorophenyl)ethyl]acetamide. This amide is then subjected to Bischler-Napieralski cyclization conditions. The fluorine atom at the meta position relative to the ethylamine (B1201723) side chain acts as a mild activating group and directs the electrophilic cyclization to the para position, which will become the C-7 position of the isoquinoline ring. researchgate.net This regioselectivity ensures the formation of the 7-fluoro-3,4-dihydroisoquinoline (B149019) intermediate.

Following cyclization and oxidation to 7-fluoroisoquinoline, the C-4 amino group must be introduced. A common method to achieve this involves halogenation at the C-4 position, for instance using N-chlorosuccinimide (NCS) or iodine monochloride, to produce a 4-chloro-7-fluoroisoquinoline (B13664690) intermediate. nih.gov This intermediate can then undergo a nucleophilic aromatic substitution (SNAr) reaction with an amine source, such as ammonia (B1221849) or a protected amine, to install the final C-4 amino group.

Regioselective Fluorination at the C-7 Position

When the isoquinoline core is constructed without the fluorine atom, a subsequent regioselective fluorination step is required. This presents a significant challenge, as the electronic nature of the isoquinoline ring dictates the position of electrophilic and nucleophilic attack. imperial.ac.uk The C-7 position is not inherently the most reactive site, necessitating specific strategies to achieve the desired regioselectivity.

Electrophilic Fluorination Approaches

Direct C-H fluorination using electrophilic fluorinating agents is an attractive, modern strategy. Reagents such as Selectfluor (N-fluoro-N'-chloromethyl-triethylenediamine bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI) are commonly employed for this purpose. wikipedia.org However, the electrophilic aromatic substitution of azaarenes like isoquinoline is notoriously difficult. nih.gov The pyridine (B92270) ring is electron-deficient and deactivates the entire system towards electrophilic attack. When reactions do occur, they typically favor the C-5 and C-8 positions in the benzenoid ring. Therefore, achieving selective fluorination at the C-7 position via an electrophilic pathway is generally not feasible without the presence of a strong directing group at a neighboring position, making this approach less practical for the synthesis of this compound.

Nucleophilic Fluorination Strategies

Nucleophilic fluorination methods offer superior regioselectivity and are the preferred route for installing a fluorine atom at a specific, non-activated position. These methods rely on a precursor that has a suitable leaving group at the target C-7 position.

One of the most reliable methods is the Balz-Schiemann reaction . wikipedia.orgorganic-chemistry.org This reaction begins with a primary aromatic amine, in this case, a 7-aminoisoquinolin-4-amine derivative. The amine is treated with a source of nitrous acid (e.g., NaNO₂) in the presence of fluoroboric acid (HBF₄) at low temperatures to form a diazonium tetrafluoroborate (B81430) salt. wikipedia.org This salt is typically isolated and then thermally decomposed. The decomposition expels nitrogen gas and boron trifluoride, generating a highly reactive aryl cation that is immediately trapped by the fluoride (B91410) from the tetrafluoroborate counter-ion to yield the desired 7-fluoroisoquinoline. wikipedia.orgnih.gov

Another powerful technique is nucleophilic aromatic substitution (SNAr) . This approach requires an isoquinoline derivative with a good leaving group, such as a halogen (Cl, Br) or a nitro group, at the C-7 position. The electron-withdrawing nature of the isoquinoline's nitrogen atom activates the ring system for nucleophilic attack, particularly at the C-5 and C-7 positions. The reaction is performed by heating the 7-substituted precursor with a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like DMSO or DMF. nih.gov For SNAr reactions, fluoride is a surprisingly effective nucleophile because the rate-determining step is the initial attack on the ring, which is accelerated by the high electronegativity of the fluorine atom stabilizing the intermediate Meisenheimer complex. stackexchange.com

| Method | Precursor | Key Reagents | Mechanism Highlights |

| Balz-Schiemann | 7-Aminoisoquinoline derivative | 1. HBF₄, NaNO₂ 2. Heat (Δ) | Formation and thermal decomposition of a diazonium tetrafluoroborate salt. wikipedia.org |

| SNAr | 7-Halo- or 7-Nitroisoquinoline | KF, CsF; Polar aprotic solvent (DMSO, DMF) | Addition-elimination via a stabilized Meisenheimer complex intermediate. libretexts.org |

This table summarizes key aspects of nucleophilic fluorination strategies for the C-7 position. wikipedia.orglibretexts.org

Transition Metal-Catalyzed Fluorination Methods

In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for forming C-F bonds. Palladium-catalyzed reactions, in particular, have shown promise for the direct fluorination of C-H bonds. springernature.com These methods often involve a Pd(II)/Pd(IV) catalytic cycle, where a high-valent palladium-fluoride intermediate is capable of fluorinating arenes that are unreactive towards standard electrophilic reagents. springernature.com

However, a significant hurdle for this technology is controlling the regioselectivity. For substrates like isoquinoline, C-H activation is often directed by a coordinating group. For example, a substituent at the C-8 position can direct palladium to functionalize the C-7 C-H bond. Without such a directing group, achieving selective fluorination at C-7 in the presence of other, more accessible C-H bonds (like C-5 or C-8) is a formidable challenge. nih.gov While research is ongoing, general and highly regioselective methods for the transition metal-catalyzed C-H fluorination of the C-7 position of unsubstituted isoquinolines are still in development.

Introduction of the Amino Moiety at the C-4 Position

The introduction of an amino group at the C-4 position is a critical step in the synthesis of the target compound. The primary approaches include the transformation of a carbonyl precursor via reductive amination, displacement of a leaving group through nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine. masterorganicchemistry.comthermofishersci.in In the context of this compound synthesis, this strategy would logically commence from the corresponding ketone, 7-fluoroisoquinolin-4-one.

The general two-step process involves:

Imine Formation: The ketone (7-fluoroisoquinolin-4-one) reacts with an ammonia source, such as ammonia itself or ammonium (B1175870) acetate, under mildly acidic conditions to form an intermediate imine or iminium ion.

Reduction: The imine intermediate is subsequently reduced to the target primary amine.

A significant advantage of modern reductive amination is the ability to perform it as a one-pot reaction, where the ketone, amine source, and a selective reducing agent are combined. thermofishersci.in The choice of reducing agent is critical to the success of this one-pot procedure. It must be mild enough not to reduce the starting ketone but reactive enough to reduce the formed iminium ion. google.com

Commonly employed reducing agents that meet this criterion include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu

Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly selective for the reduction of iminium ions in the presence of ketones. google.com The reaction is typically run in a protic solvent like methanol (B129727) at a controlled pH.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often considered a milder and less toxic alternative to NaBH₃CN, NaBH(OAc)₃ is particularly effective for the reductive amination of ketones and aldehydes and does not require stringent pH control. harvard.edu

While specific documented examples for the reductive amination of 7-fluoroisoquinolin-4-one are not prevalent in readily available literature, the general applicability of this method is well-established for ketone to amine transformations. organic-chemistry.orgunive.it The synthesis of primary amines from ketones using an ammonia source like ammonium formate (B1220265) under catalytic transfer hydrogenation conditions has also been reported, offering another potential route. organic-chemistry.org

Table 1: Representative Reagents for Reductive Amination This table is generated based on general principles of the reaction.

| Reagent System | Amine Source | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia, Ammonium Acetate | Highly selective for iminium ions; requires pH control. google.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia, Ammonium Acetate | Mild, less toxic, does not require strict pH control. harvard.edu |

| H₂ / Palladium on Carbon (Pd/C) | Ammonia | Catalytic hydrogenation; can be a clean method. |

| Ammonium Formate / Catalyst | Ammonium Formate | Acts as both ammonia source and hydrogen donor in transfer hydrogenation. organic-chemistry.org |

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic and heteroaromatic chemistry for the installation of nucleophiles, including amines. This pathway is particularly effective for isoquinoline systems, where a suitable leaving group at the C-4 position can be displaced by an amine source. The precursor for this reaction is typically a 4-halo-7-fluoroisoquinoline, most commonly 4-chloro-7-fluoroisoquinoline.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile (ammonia) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the halide ion restores the aromaticity and yields the final product. savemyexams.com

A common procedure involves heating the 4-chloro-7-fluoroisoquinoline with a concentrated solution of ammonia in a solvent like ethanol (B145695) within a sealed tube to prevent the volatile ammonia from escaping. chemguide.co.ukyoutube.com The use of excess ammonia helps to drive the reaction to completion and minimize the formation of byproducts. savemyexams.com

The synthesis of various 4-aminoquinoline (B48711) derivatives from their corresponding 4-chloroquinoline (B167314) precursors by heating with different amines demonstrates the general feasibility and robustness of this method. quickcompany.in For instance, heating a 7-substituted-4-chloro-quinoline with butylamine (B146782) at 120–130 °C provides the corresponding 4-butylaminoquinoline. quickcompany.in A similar reaction of 4,7-dichloroquinoline (B193633) with N,N-dimethylethane-1,2-diamine also proceeds efficiently at elevated temperatures. quickcompany.in These examples strongly support the viability of using ammonia or an ammonia equivalent to synthesize this compound from 4-chloro-7-fluoroisoquinoline.

Table 2: Conditions for Nucleophilic Aromatic Substitution This table includes analogous examples from quinoline (B57606) chemistry.

| Substrate | Nucleophile | Conditions | Product | Reference |

| 7-Substituted-4-chloro-quinoline | Butylamine | Neat, 120–130 °C, 6 h | Butyl-(7-substituted-quinolin-4-yl)-amine | quickcompany.in |

| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Neat, 80 °C → 130 °C, 7 h | N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | quickcompany.in |

| 4-Chloro-7-fluoroisoquinoline | Ammonia | Ethanolic NH₃, Sealed tube, Heat | This compound | Inferred |

Beyond classical SNAr, modern cross-coupling reactions provide powerful alternatives for C-N bond formation. The most prominent among these is the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.org This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance, often succeeding where traditional methods fail. wikipedia.org

For the synthesis of this compound, this method would involve coupling a 4-halo-7-fluoroisoquinoline (e.g., 4-bromo- or 4-chloro-7-fluoroisoquinoline) with an ammonia source. The direct use of ammonia gas can be challenging due to its poor solubility and tendency to form stable, less reactive complexes with the palladium catalyst. wikipedia.orgsynthesisspotlight.com To circumvent this, "ammonia equivalents" are often employed. These are reagents that react as a protected form of ammonia, with the protecting group being removed in a subsequent step. organic-chemistry.orgnih.gov

Examples of ammonia equivalents used in Buchwald-Hartwig reactions include:

Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂): Couples with aryl halides, followed by hydrolysis of the silylamine to yield the primary aniline. organic-chemistry.orgnih.gov

Benzophenone imine: Couples with the aryl halide, and the resulting imine is readily hydrolyzed to the primary amine. wikipedia.org

The catalytic system for a Buchwald-Hartwig reaction typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) often providing the best results by promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. rsc.org

Table 3: Key Components of Buchwald-Hartwig Amination

| Component | Examples | Function |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. rsc.org |

| Phosphine Ligand | XPhos, SPhos, BINAP, DavePhos | Stabilizes the catalyst, promotes key reaction steps. masterorganicchemistry.comrsc.org |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Activates the amine nucleophile. |

| Ammonia Source | NH₃ (gas), LiN(SiMe₃)₂, Ph₂C=NH | Source of the amino group. wikipedia.orgorganic-chemistry.orgnih.gov |

Multi-Step Synthetic Pathways and Optimization

One common strategy involves the synthesis of a 4-halo-7-fluoroisoquinoline intermediate, which then undergoes amination via one of the methods described above. The synthesis of the core ring can be achieved through various established methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, starting from a suitably substituted phenethylamine (B48288) derivative. For example, a synthetic route could begin with 2-(3-fluorophenyl)ethylamine. thermofishersci.in

Optimization of the synthesis often focuses on several key aspects:

Yield Improvement: Screening different catalysts, ligands, bases, and solvents for SNAr or Buchwald-Hartwig steps to maximize the yield of the amination reaction.

Process Simplification: Developing "one-pot" procedures that combine multiple steps without isolating intermediates, such as in reductive amination or tandem reaction sequences, to reduce waste and improve operational efficiency. google.com

Reagent Cost and Safety: Replacing expensive or hazardous reagents with cheaper, safer alternatives. For example, moving from the potentially toxic NaBH₃CN to NaBH(OAc)₃ in reductive aminations, or developing catalyst systems for Buchwald-Hartwig amination that work with aqueous ammonia instead of specialized ammonia equivalents. synthesisspotlight.com

Chemical Reactivity and Mechanistic Elucidation of 7 Fluoroisoquinolin 4 Amine

Reaction Pathways Involving the Fluorine Atom

Nucleophilic Displacement Reactions at C-7

The carbon-fluorine bond in fluoroaromatic and fluoroheteroaromatic compounds is known to be susceptible to nucleophilic attack, particularly when the ring is activated by electron-withdrawing groups or by the heteroatom within the ring system. In 7-Fluoroisoquinolin-4-amine, the fluorine atom at C-7 can be displaced by a variety of nucleophiles. This type of reaction, known as nucleophilic aromatic substitution (SNAr), typically proceeds via an addition-elimination mechanism. chemguide.co.uknih.gov The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. chemguide.co.uk Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product.

While specific studies on this compound are not extensively documented in peer-reviewed literature, the reactivity can be inferred from related structures. For instance, the fluorine atom on a similar heterocyclic system, 8-fluoro-3,4-dihydroisoquinoline, has been shown to undergo facile displacement by amines, such as morpholine (B109124) and pyrrolidine, when heated. mdpi.com This suggests that this compound would react similarly with strong nucleophiles.

Common nucleophiles that could be employed for the displacement of the C-7 fluorine include:

Amines: Alkyl and aryl amines can serve as nucleophiles to form 7-aminoisoquinoline derivatives.

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides would yield the corresponding 7-alkoxy or 7-aryloxyisoquinolines.

Thiols: Thiolates can displace the fluorine to form 7-thioether derivatives.

The reactivity in these SNAr reactions is often enhanced by the presence of the isoquinoline (B145761) nitrogen, which helps to stabilize the negative charge of the Meisenheimer intermediate through resonance.

Influence of Fluorine on Ring Reactivity

The fluorine atom exerts a significant electronic influence on the isoquinoline ring system. Due to its high electronegativity, fluorine acts as a strong electron-withdrawing group via the inductive effect (-I effect). This effect reduces the electron density of the entire aromatic ring, making it more susceptible to nucleophilic attack and less reactive towards electrophiles. google.com

The deactivating nature of halogens in electrophilic aromatic substitution is a well-established principle. google.com Therefore, the fluorine at C-7 will decrease the rate of electrophilic substitution reactions on the benzene (B151609) ring portion of the isoquinoline. Conversely, this electron withdrawal enhances the electrophilicity of the carbon atoms in the ring, facilitating nucleophilic aromatic substitution, as discussed in the previous section.

Furthermore, the presence of fluorine can influence the acidity of nearby protons and the basicity of the amino group and the ring nitrogen, which can, in turn, affect reaction conditions and outcomes.

Reactions of the Amino Group at C-4

The primary amino group at the C-4 position is a versatile functional handle for a variety of chemical transformations, including acylation, alkylation, and derivatization for the attachment of linkers, which is particularly relevant in medicinal chemistry. nih.govnih.govresearchgate.netmdpi.com

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the C-4 amino group makes it nucleophilic and thus reactive towards electrophiles.

Acylation: The amino group of this compound can be readily acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding amides. chemguide.co.ukcommonorganicchemistry.comlibretexts.org These reactions typically proceed under basic conditions, often using a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen chloride or carboxylic acid byproduct. commonorganicchemistry.comreddit.com This reaction is a common strategy to introduce a variety of substituents onto the amino group.

Alkylation: Direct alkylation of the amino group with alkyl halides can be more challenging to control, as the reaction can proceed to give a mixture of mono- and di-alkylated products, and in some cases, even a quaternary ammonium (B1175870) salt. chemguide.co.uksavemyexams.comlibretexts.orglibretexts.org To achieve selective mono-alkylation, reductive amination is often the preferred method. This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org

Derivatization for Linker Attachment

In the context of drug discovery and development, the amino group at C-4 serves as a crucial point for the attachment of linkers, which can then be connected to other molecular fragments or pharmacophores. mdpi.com This is a common strategy in the design of kinase inhibitors and other targeted therapies. nih.govnih.gov

The acylation and alkylation reactions described above are fundamental to this process. For instance, a linker with a terminal carboxylic acid could be coupled to the C-4 amino group using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). Alternatively, a linker containing an alkyl halide could be attached via nucleophilic substitution.

An example of a reaction that could be used for linker attachment is the reaction of the amino group with a bifunctional reagent. For example, reacting this compound with an ω-haloacyl chloride would install a linker with a reactive halide at its terminus, which could then be used for subsequent coupling reactions.

Electrophilic and Nucleophilic Aromatic Transformations

The isoquinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions at positions other than C-4 and C-7, although the inherent reactivity is strongly governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The 4-amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The 7-fluoro group is a deactivating group but is also an ortho-, para-director. google.com In this compound, the directing effects of these two groups would need to be considered. The powerful activating effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the deactivating effect of the fluorine atom would generally make electrophilic substitution reactions on the benzenoid ring less favorable compared to an unsubstituted aniline. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. quickcompany.ingoogle.com

Nucleophilic Aromatic Substitution: As previously discussed, the fluorine at C-7 is the most likely site for nucleophilic attack. However, other positions on the ring could potentially undergo nucleophilic substitution if a suitable leaving group is present and the ring is sufficiently activated. For instance, if a nitro group were introduced onto the ring, it could activate a halogen at another position for nucleophilic displacement.

Below is a table summarizing the expected reactivity of this compound based on the principles discussed.

| Reaction Type | Reagent/Conditions | Expected Product | Section Ref. |

| Nucleophilic Displacement | R-NH₂, heat | 7-(Alkyl/Aryl)aminoisoquinolin-4-amine | 3.1.1 |

| Nucleophilic Displacement | NaOR, heat | 7-Alkoxyisoquinolin-4-amine | 3.1.1 |

| Acylation | R-COCl, base | N-(7-Fluoroisoquinolin-4-yl)amide | 3.2.1 |

| Reductive Amination | R-CHO, NaBH(OAc)₃ | N-Alkyl-7-fluoroisoquinolin-4-amine | 3.2.1 |

| Sulfonation | H₂SO₄/SO₃ | Likely complex mixture, substitution directed by NH₂ and F | 3.3 |

Detailed Mechanistic Investigations

The elucidation of reaction mechanisms provides a molecular-level understanding of how chemical transformations occur. For a molecule like this compound, with its multiple reactive sites—the amine group, the fluorinated aromatic ring, and the nitrogen atom of the isoquinoline core—a detailed mechanistic investigation is paramount for predicting its behavior in various chemical environments and for optimizing reaction conditions to achieve desired outcomes. This section explores the transient species that dictate the course of its reactions and the rates at which these transformations proceed.

Elucidation of Reaction Intermediates

The direct observation or trapping of reaction intermediates is a powerful tool for substantiating proposed mechanistic pathways. In the context of this compound, a range of potential intermediates can be postulated depending on the reaction type. For instance, in electrophilic aromatic substitution reactions, the formation of a resonance-stabilized carbocation, often referred to as a sigma complex or arenium ion, is a critical step. The fluorine substituent at the 7-position, being an electron-withdrawing group, is expected to influence the stability and preferred site of attack on the benzene ring of the isoquinoline system.

In nucleophilic aromatic substitution reactions, where a nucleophile displaces the fluorine atom, a Meisenheimer complex is a key intermediate. The stability of this intermediate is influenced by the electron-withdrawing nature of the isoquinoline ring and any other substituents present. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are invaluable in identifying these transient species.

Furthermore, reactions involving the exocyclic amine group, such as diazotization, would proceed through the formation of a diazonium salt. This highly reactive intermediate can then undergo a variety of subsequent transformations, making it a versatile synthetic handle. The characterization of these diazonium species, though often challenging due to their instability, provides crucial insight into the reaction mechanism.

| Reaction Type | Plausible Intermediate | Key Structural Features |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Positively charged, sp3-hybridized carbon in the aromatic ring. |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Negatively charged, sp3-hybridized carbon bearing both the fluorine and the incoming nucleophile. |

| Diazotization of the Amine Group | Diazonium Salt | Contains the -N2+ functional group. |

Kinetic Studies of Key Transformations

For example, in a nucleophilic aromatic substitution reaction, the rate is typically dependent on the concentration of both the this compound and the nucleophile. A second-order rate law would be expected, and the rate constant would provide a measure of the intrinsic reactivity of the substrate. The effect of the solvent on the reaction rate can also provide clues about the nature of the transition state.

Kinetic isotope effects, where an atom in the reactant is replaced by one of its heavier isotopes, can also be a powerful tool. For instance, studying the rate of a reaction involving the cleavage of a C-H bond versus a C-D bond can help to determine if this bond-breaking event is part of the rate-determining step.

| Transformation | Typical Kinetic Profile | Information Gained |

| Nucleophilic Aromatic Substitution | Second-order kinetics | Rate constant, activation energy, influence of nucleophile and solvent. |

| Electrophilic Nitration | Often follows complex rate laws | Mechanistic details of the rate-determining step. |

| Acylation of the Amine Group | Typically second-order | Relative nucleophilicity of the amine group. |

Theoretical and Computational Investigations of 7 Fluoroisoquinolin 4 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution, orbital energies, and molecular geometry, which collectively govern the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For a molecule like 7-Fluoroisoquinolin-4-amine, a typical DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and compute various electronic properties. figshare.com

The introduction of the electron-withdrawing fluorine atom at the C7 position and the electron-donating amine group at the C4 position is expected to significantly modulate the electronic landscape compared to the parent isoquinoline (B145761). The fluorine atom will lower the energy of the molecular orbitals through its inductive effect, while the amine group will raise them through resonance. These competing effects create a unique electronic profile that DFT can quantify. For instance, a DFT analysis on isoquinoline revealed a dipole moment of 2.004 D. figshare.com The pronounced electronegativity of the fluorine atom and the presence of the polar amine group in this compound would likely lead to a larger calculated dipole moment.

Illustrative Data Table 4.1.1: Comparison of Calculated Electronic Properties Note: Values for this compound are hypothetical and based on expected substituent effects.

| Property | Isoquinoline (Calculated) | This compound (Illustrative) |

|---|---|---|

| Total Energy (Hartree) | -401.8 | -576.5 |

| Dipole Moment (Debye) | 2.004 figshare.com | ~3.5 |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. youtube.com Key to understanding a molecule's reactivity and electronic transitions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For the parent isoquinoline, the HOMO-LUMO gap has been calculated to be 3.78 eV. figshare.com In this compound, the electron-donating amine group would raise the HOMO energy, while the electron-withdrawing fluorine atom would lower the LUMO energy. This combined effect is anticipated to result in a smaller HOMO-LUMO gap, suggesting that the substituted molecule is more reactive than the parent isoquinoline. Computational studies on other substituted isoquinolines have shown that the introduction of various functional groups can significantly reduce the energy gap. nih.gov

Illustrative Data Table 4.1.2: Frontier Molecular Orbital Energies Note: Values for this compound are hypothetical and based on expected substituent effects.

| Property | Isoquinoline (Calculated) | This compound (Illustrative) |

|---|---|---|

| HOMO Energy (eV) | -5.581 figshare.com | ~ -5.2 |

| LUMO Energy (eV) | -1.801 figshare.com | ~ -2.0 |

| HOMO-LUMO Gap (eV) | 3.78 figshare.com | ~ 3.2 |

Computational Modeling of Reactivity and Selectivity

Computational models are invaluable for predicting how a molecule will behave in a chemical reaction, offering insights that can guide synthetic efforts.

Transition State Theory posits that a reaction proceeds from reactants to products through a high-energy activated complex known as the transition state. libretexts.orgyoutube.com Locating this transition state on the potential energy surface and calculating its energy relative to the reactants allows for the determination of the activation energy (Ea), which is the primary barrier to the reaction.

For this compound, various reactions, such as electrophilic aromatic substitution or nucleophilic attack, could be modeled. For each potential reaction pathway, computational methods can identify the unique transition state structure. The calculated activation energies would then reveal the most kinetically favorable reaction pathway. For example, in a reductive functionalization reaction, electrophiles are incorporated at the C4 position for isoquinolines. nih.gov

Many reactions can potentially occur at multiple sites on a molecule (regioselectivity) or result in different spatial arrangements of atoms (stereoselectivity). Computational chemistry provides tools to predict these outcomes. By comparing the activation energies for an attack at different positions on the this compound ring system, the most likely site of reaction can be determined.

The RegioSQM method, for example, predicts the regioselectivity of electrophilic aromatic substitution by identifying the aromatic carbon with the highest proton affinity. nih.gov For this compound, an electrophilic attack would be directed by the interplay between the activating amine group and the deactivating fluorine atom. The amine group strongly activates the ortho and para positions relative to itself, while the fluorine atom deactivates the ring. Computational models would likely predict that electrophilic substitution is favored at positions ortho or para to the powerful activating amine group, despite the presence of fluorine.

Illustrative Data Table 4.2.2: Predicted Activation Energies for Electrophilic Bromination Note: Values are hypothetical, designed to illustrate the prediction of regioselectivity.

| Position of Attack | Hypothetical Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| C5 | 15.2 | Major Product |

| C8 | 18.5 | Minor Product |

| C6 | 22.1 | Trace/None |

Intermolecular Interaction Studies

The non-covalent interactions between molecules are crucial for understanding crystal packing, solubility, and interactions with biological targets. Molecular Interaction Field (MIF) analysis can be used to map the regions around a molecule that are favorable for certain types of interactions. nih.gov

For this compound, several types of intermolecular interactions are expected. The amine group is a strong hydrogen bond donor and acceptor. The nitrogen atom in the isoquinoline ring is a hydrogen bond acceptor. The fluorine atom, while a weak hydrogen bond acceptor, can participate in halogen bonding. mdpi.com Furthermore, the aromatic rings provide a large surface for π-π stacking interactions. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to identify and quantify the strength of these diverse interactions. mdpi.com

Illustrative Data Table 4.3: Summary of Potential Intermolecular Interactions Note: Strengths are qualitative and illustrative.

| Interaction Type | Participating Groups | Expected Relative Strength |

|---|---|---|

| Hydrogen Bonding (Donor) | -NH₂ | Strong |

| Hydrogen Bonding (Acceptor) | -NH₂, Ring Nitrogen | Strong |

| Halogen Bonding | -F | Weak to Moderate |

| π-π Stacking | Isoquinoline Ring System | Moderate |

Virtual Screening and Library Design Approaches

The this compound scaffold has emerged as a valuable starting point for the discovery of novel bioactive molecules. Its rigid bicyclic core, coupled with the presence of a fluorine atom and an amino group, provides a unique combination of structural and electronic features that can be exploited in drug design. Computational methods, particularly virtual screening and library design, are instrumental in exploring the chemical space around this scaffold to identify potent and selective modulators of various biological targets.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. In the context of this compound, virtual screening campaigns can be designed to identify derivatives with enhanced biological activity.

One common strategy involves structure-based virtual screening, which utilizes the three-dimensional structure of the target protein. For instance, if the aim is to develop kinase inhibitors, the crystal structure of the kinase domain would be used to dock a library of virtual compounds derived from the this compound core. The docking simulations predict the binding mode and affinity of each compound, allowing for the ranking of potential hits. The aminoisoquinoline scaffold has been previously identified in virtual screening efforts for kinase inhibitors. google.comnih.gov

A hypothetical virtual screening workflow for identifying novel kinase inhibitors based on the this compound scaffold might involve the following steps:

Target Selection and Preparation: A specific kinase implicated in a disease is chosen as the target. Its 3D structure is obtained from a protein data bank or generated via homology modeling.

Library Generation: A virtual library of compounds is created by computationally decorating the this compound scaffold with a diverse set of chemical substituents at various positions.

Docking and Scoring: The virtual library is then docked into the ATP-binding site of the kinase. Docking algorithms predict the binding poses, and scoring functions estimate the binding affinity.

Hit Selection and Filtering: Compounds with the best docking scores are selected as initial hits. These can be further filtered based on drug-like properties (e.g., Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

The following table illustrates a hypothetical set of top-ranking virtual hits from such a screening campaign, showcasing the diversity of substitutions that could be explored.

Table 1: Hypothetical Top-Ranking Virtual Hits from a Kinase-Targeted Screening

| Compound ID | Substitution at N-4 | Substitution at C-1 | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| VHT-001 | (2-hydroxyethyl)amino | Phenyl | -9.8 | Hinge region, DFG motif |

| VHT-002 | Cyclopropylamino | 4-Fluorophenyl | -9.5 | Gatekeeper residue, catalytic loop |

| VHT-003 | (1H-pyrazol-4-yl)methyl | Pyridin-3-yl | -9.2 | Hinge region, solvent front |

| VHT-004 | Morpholinoethyl | Thiophen-2-yl | -8.9 | DFG motif, P-loop |

In parallel to virtual screening, library design approaches focus on the rational construction of a focused set of compounds for synthesis and testing. This is often guided by structure-activity relationship (SAR) data from initial hits or known inhibitors. For the this compound scaffold, a library design strategy could aim to systematically explore the impact of substituents on potency and selectivity.

For example, a combinatorial library could be designed where different building blocks are attached to the amino group at the 4-position and potentially at other accessible positions on the isoquinoline ring. The selection of these building blocks would be guided by computational predictions of their impact on binding and physicochemical properties. The use of diverse primary amines as building blocks is a common strategy in the synthesis of compound libraries. researchgate.net

The table below outlines a hypothetical library design based on the this compound core, targeting a specific protein family.

Table 2: Hypothetical Focused Library Design for this compound Derivatives

| Scaffold Position | R1 (at N-4) | R2 (at C-1) | R3 (at C-5) |

| Diversity Elements | Small alkyl amines | Aryl groups | Halogens |

| Cyclic amines | Heteroaryl groups | Methoxy groups | |

| Aromatic amines | Substituted phenyls | Small alkyl groups | |

| Functionalized amines |

By systematically combining these elements, a diverse yet focused library of compounds can be generated. Computational tools can be used to assess the novelty and diversity of the designed library, ensuring comprehensive coverage of the relevant chemical space. The synthesis and subsequent biological evaluation of these designed libraries provide crucial feedback for refining the computational models and guiding further rounds of drug discovery. The design of libraries of related heterocyclic compounds, such as quinazolines, has been successfully employed in the discovery of novel bioactive agents. nih.govmdpi.com

Derivatization and Structural Modifications of 7 Fluoroisoquinolin 4 Amine for Research Applications

Synthesis of Substituted 7-Fluoroisoquinolin-4-amine Analogs

The synthesis of analogs of this compound can be systematically approached by modifying either the isoquinoline (B145761) core or the exocyclic amino group. These modifications are crucial for fine-tuning the molecule's physicochemical and biological properties.

Variations at the Isoquinoline Core

The fluorine atom at the C-7 position of the isoquinoline ring is a key site for synthetic elaboration. Its high electronegativity makes it a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com This reactivity allows for the introduction of a diverse range of substituents at this position. The rate and success of SNAr reactions are often enhanced by the presence of electron-withdrawing groups on the aromatic ring, a role the fluorine atom itself helps to fulfill. masterorganicchemistry.com

The versatility of SNAr reactions on fluoroarenes has been demonstrated in the synthesis of various heterocyclic compounds. For instance, the substitution of fluorine with various nucleophiles such as amines, alcohols, and thiols can be achieved, often under mild conditions. mdpi.com In the context of this compound, this would allow for the creation of a library of analogs with different functional groups at the 7-position, which can be invaluable for structure-activity relationship (SAR) studies.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, represent powerful tools for creating carbon-carbon and carbon-heteroatom bonds at the C-7 position, assuming prior conversion of the fluorine to a more suitable coupling partner like a triflate or a bromo group, or by direct C-F activation. These methods would enable the introduction of aryl, heteroaryl, alkyl, and amino groups, significantly expanding the chemical space around the isoquinoline core.

A general synthetic strategy for producing substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, which can be trapped with various electrophiles to afford highly substituted isoquinolines. nih.gov This method's versatility could potentially be adapted for the synthesis of 7-substituted isoquinoline precursors.

| Reaction Type | Reagents/Conditions | Potential Modification at C-7 | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | -NR2, -OR, -SR | mdpi.com |

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Aryl, Heteroaryl | - |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | -NHR, -NR2 | - |

Modification of the Amino Group

The amino group at the C-4 position offers another prime handle for derivatization. Standard organic transformations can be employed to modify this group, thereby altering the compound's polarity, basicity, and hydrogen bonding capabilities.

Acylation reactions with acyl chlorides or anhydrides can be used to introduce a variety of amide functionalities. These amides can serve to modulate the electronic properties of the isoquinoline ring and introduce new points for interaction with biological targets. Sulfonylation with sulfonyl chlorides is another common modification that can impart significant changes to the molecule's properties.

Reductive amination with aldehydes or ketones provides a straightforward route to secondary and tertiary amines. This reaction is highly versatile, allowing for the introduction of a wide range of alkyl and aryl substituents. For instance, a series of 4-aminoquinoline (B48711) derivatives were synthesized by reacting 4-chloro-7-substituted-quinolines with various mono- and dialkyl amines. nih.gov A similar approach could be applied to this compound.

The amino group can also be used as a nucleophile in reactions such as Michael additions or as a component in the formation of ureas and thioureas. Derivatization reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are commonly used to tag primary and secondary amines, forming stable urea (B33335) derivatives that can be advantageous for analytical purposes. waters.comnih.gov

| Reaction Type | Reagents | Resulting Functional Group | Reference |

| Acylation | Acyl chlorides, Anhydrides | Amide | - |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | - |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | Secondary/Tertiary Amine | nih.gov |

| Urea Formation | Isocyanates | Urea | - |

| Derivatization | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Fluorescent urea derivative | waters.comnih.gov |

Application as a Building Block in Complex Molecular Architectures

This compound serves as a valuable scaffold for the construction of more complex molecular architectures. Its inherent chemical functionalities allow for its incorporation into larger molecules through multi-step synthetic sequences. For example, the synthesis of tetracyclic tetrahydroisoquinoline derivatives has been achieved using a three-component Petasis reaction followed by a Pomeranz–Fritsch double cyclization, starting from substituted benzylamine (B48309) derivatives. mdpi.com A similar strategy could envision this compound as the starting amine component, leading to novel polycyclic systems.

The dual reactivity of the molecule, at both the fluorine-substituted position and the amino group, allows for orthogonal chemical strategies. One functional group can be selectively reacted while the other is protected, and vice versa. This enables the sequential addition of different molecular fragments, leading to the construction of intricate and highly functionalized molecules. For instance, the amino group could first be acylated, and the resulting amide could then undergo a subsequent reaction involving the substitution of the fluorine atom.

Development of Chemical Probes and Tags

The unique properties of this compound make it an attractive core for the development of chemical probes and tags. The fluorine atom can serve as a reporter group for ¹⁹F NMR studies, a technique that is increasingly used in chemical biology and drug discovery due to the absence of a natural fluorine background signal in biological systems.

Furthermore, the isoquinoline scaffold is a known fluorophore. Modifications to the core and the amino group can be used to tune its photophysical properties, such as absorption and emission wavelengths, quantum yield, and lifetime. This opens up the possibility of developing fluorescent probes for bioimaging applications. The amino group can be derivatized with a reactive group (e.g., an alkyne or azide (B81097) for click chemistry, or a maleimide (B117702) for reaction with thiols) to create a probe that can be covalently attached to a biomolecule of interest.

Derivatization of the amino group with reagents like diethyl ethoxymethylenemalonate (DEEMM) can improve chromatographic properties and allow for targeted analysis of amino compounds in complex mixtures using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This highlights the potential of using derivatized this compound as an internal standard or as part of a quantitative analytical method.

Structure-Property Relationship (SPR) Studies

Systematic derivatization of this compound is essential for conducting detailed structure-property relationship (SPR) studies. By synthesizing a library of analogs with controlled variations at the C-7 position and the C-4 amino group, researchers can correlate specific structural changes with alterations in physical, chemical, and biological properties.

Advanced Analytical Methodologies for 7 Fluoroisoquinolin 4 Amine Research

Spectroscopic Characterization Techniques

Spectroscopy is the primary toolset for elucidating the molecular structure of newly synthesized compounds like 7-Fluoroisoquinolin-4-amine. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for structural elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹³C NMR: Carbon-13 NMR spectroscopy details the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atom directly bonded to the fluorine atom (C-7) would show a characteristic large coupling constant (¹JC-F), providing unambiguous evidence for the fluorine's position. Other carbons in the fluorinated ring will also show smaller C-F couplings (²JC-F, ³JC-F).

¹⁹F NMR: As the compound contains a fluorine atom, ¹⁹F NMR is an essential and highly sensitive technique for its characterization. researchgate.netnih.gov The spectrum would typically show a single primary signal for the fluorine at C-7. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with nearby protons (primarily H-6 and H-8), providing further structural confirmation. The use of fluorine labeling and ¹⁹F NMR is a novel approach for amine profiling in complex mixtures. researchgate.net

Table 1: Predicted NMR Data for this compound Note: These are predicted values based on typical ranges for similar heterocyclic and fluorinated aromatic compounds. Actual experimental values may vary.

| Technique | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| ¹H NMR | ~8.0-9.0 (aromatic CH), ~7.0-7.8 (aromatic CH), ~5.0-6.0 (NH₂) | Signals for 6 aromatic protons and 2 amine protons. H-F coupling visible on signals for H-6 and H-8. |

| ¹³C NMR | ~150-165 (C-F), ~110-145 (other aromatic C) | Characteristic large ¹JC-F coupling for C-7. Nine distinct carbon signals expected. |

| ¹⁹F NMR | ~ -110 to -130 | A single multiplet, with coupling to H-6 and H-8 providing positional information. |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of this compound and providing structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the confirmation of the elemental formula (C₉H₇FN₂). The calculated exact mass for the protonated molecule [M+H]⁺ is 163.0666. Finding a signal at this m/z value provides strong evidence for the compound's identity.

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. For this compound, common fragmentation pathways could include the loss of small, stable molecules.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Comment |

|---|---|---|---|

| [M]⁺˙ | C₉H₇FN₂ | 162.0593 | Molecular Ion |

| [M+H]⁺ | C₉H₈FN₂ | 163.0666 | Protonated Molecule (Common in ESI) |

| [M-HCN]⁺˙ | C₈H₆F | 135.0454 | Loss of hydrogen cyanide from the isoquinoline (B145761) ring |

| [M-F]⁺ | C₉H₇N₂ | 143.0609 | Loss of a fluorine radical |

IR and UV-Vis spectroscopy provide information about the functional groups present and the electronic properties of the molecule, respectively.

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies. For this compound, key absorbances would include N-H stretching from the primary amine, C-F stretching, and various vibrations from the aromatic isoquinoline core. The presence of these specific bands helps to confirm the successful synthesis of the target structure. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method probes the electronic transitions within a molecule. Aromatic compounds like this compound possess π-conjugated systems that absorb UV or visible light, promoting electrons to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophore. japsonline.com It is particularly useful for quantitative analysis, as the absorbance at a specific wavelength (λmax) is directly proportional to the compound's concentration, following the Beer-Lambert law. The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of a substituted isoquinoline system. nist.gov

Table 3: Predicted Spectroscopic Data (IR & UV-Vis) for this compound

| Technique | Region/Wavelength | Assignment |

|---|---|---|

| Infrared (IR) | 3300-3500 cm⁻¹ | N-H stretching (asymmetric and symmetric) of the primary amine |

| 1600-1650 cm⁻¹ | N-H bending (scissoring) | |

| 1450-1600 cm⁻¹ | Aromatic C=C and C=N stretching | |

| 1100-1300 cm⁻¹ | C-F stretching | |

| UV-Vis | ~220-350 nm | π → π* transitions of the aromatic isoquinoline system |

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a research compound like this compound, chromatography is essential for isolating the product from reaction byproducts and for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds. Due to its aromatic nature, this compound is an excellent candidate for analysis by HPLC with UV detection. researchgate.net

A typical method would involve reversed-phase chromatography, where the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase. Method development involves optimizing the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water/buffer), flow rate, and column temperature to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks. The area of the peak at a specific wavelength is used to calculate the purity, often expressed as a percentage area. For regulatory filings, a full validation of the method is required to demonstrate its accuracy, precision, linearity, and sensitivity.

Table 4: Typical HPLC Method Parameters for Purity Assessment

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector, monitored at a λmax (e.g., 254 nm or a specific λmax from the UV spectrum) |

| Injection Volume | 5-10 µL |

| Column Temperature | 25-40 °C |

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a long, thin column. While HPLC is generally preferred for a compound like this compound due to its relatively high boiling point and polarity, GC can still have specific applications. researchgate.net

GC could be employed to analyze for the presence of volatile starting materials or low-boiling point byproducts in the final sample. Direct analysis of the compound itself by GC might be challenging and could lead to peak tailing due to the polar amine group interacting with the column. This issue can often be overcome by chemical derivatization, for example, by acylating the amine group to form a less polar, more volatile amide, which would exhibit better chromatographic behavior. bre.com A flame ionization detector (FID) is commonly used in GC for organic compounds.

Table 5: Potential Gas Chromatography Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column with a polar or mid-polar stationary phase (e.g., DB-5, DB-WAX) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | ~250 °C |

| Oven Program | Temperature ramp (e.g., start at 100 °C, ramp to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Note | Derivatization may be required to improve volatility and peak shape. |

Chiral Chromatography for Enantiomeric Excess Determination

While this compound itself is not chiral, many of its derivatives and related isoquinoline compounds possess chiral centers, making the determination of enantiomeric purity essential. nih.govmdpi.com The biological activities of enantiomers can differ significantly, necessitating precise measurement of their relative amounts in a sample, a quantity known as enantiomeric excess (ee). nih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary technique for this purpose. mdpi.comuma.es

The principle of chiral chromatography lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. This creates two distinct diastereomeric complexes with different energies, leading to different retention times and allowing for their separation and quantification.

Research Findings:

Direct chiral separation data for this compound is not extensively published, as the parent molecule is achiral. However, the methodologies applied to analogous chiral fluorinated quinolones and tetrahydroisoquinolines provide a clear framework for how its chiral derivatives would be analyzed. nih.govmdpi.com For instance, studies on chiral quinolones often employ polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based columns. mdpi.com The separation is typically achieved under normal-phase, polar organic, or reversed-phase conditions, with the choice of mobile phase being critical for achieving optimal resolution.

A common approach involves pre-column derivatization of the amine group to form diastereomers, which can then be separated on a standard achiral reversed-phase column, like a C18 column. nih.gov However, direct enantiomeric separation on a CSP is often preferred to avoid potential complications from the derivatization reaction. Detection is commonly performed using UV or fluorescence detectors, the latter offering high sensitivity for fluorescent molecules like isoquinolines. uma.es The integration of the peak areas for each enantiomer allows for the direct calculation of the enantiomeric excess.

| Parameter | Condition A: Polysaccharide-Based CSP | Condition B: Cyclodextrin-Based CSP |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | Beta-cyclodextrin |

| Column Dimensions | 4.6 mm x 250 mm, 5 µm | 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Methanol/Triethylammonium Acetate Buffer (pH 4.5) (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | Fluorescence (Excitation: 275 nm, Emission: 390 nm) |

| Temperature | 25°C | 30°C |

Crystallographic Analysis for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous proof of a molecule's connectivity and stereochemistry and offers invaluable insights into the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and π-π stacking. nih.gov

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which a model of the molecular structure is built and refined. nih.gov

Research Findings:

While a specific, publicly available crystal structure for this compound was not identified in the surveyed literature, extensive crystallographic data exists for closely related isoquinoline and quinoline (B57606) derivatives. nih.govresearchgate.netresearchgate.net For example, the analysis of a substituted tetrahydroisoquinoline derivative revealed a twist-boat conformation for the non-aromatic ring and detailed the intermolecular hydrogen bonding network that stabilizes the crystal packing. nih.gov In another study on a fluorinated quinolinone, the crystal system was identified as triclinic, and the analysis provided precise bond lengths and angles, confirming the molecular geometry. researchgate.net

For this compound, a crystallographic analysis would be expected to precisely define the planarity of the isoquinoline ring system and the orientation of the amine and fluorine substituents. It would also elucidate the intermolecular interactions, which are likely to include N-H···N hydrogen bonds between the amine groups of adjacent molecules and potentially C-H···F interactions. This data is critical for computational chemistry studies, understanding polymorphism, and rationalizing the material's physical properties.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₄ClFN₂O₂ researchgate.net |

| Crystal System | Triclinic researchgate.net |

| Space Group | P-1 researchgate.net |

| a (Å) | 8.9893(3) researchgate.net |

| b (Å) | 9.5324(3) researchgate.net |

| c (Å) | 10.1917(4) researchgate.net |

| α (°) | 95.1780(10) researchgate.net |

| β (°) | 96.5320(1) researchgate.net |

| γ (°) | 116.3930(10) researchgate.net |

| Volume (ų) | 767.42(5) researchgate.net |

| Z (Molecules per unit cell) | 2 researchgate.net |

| Temperature (K) | 100(2) researchgate.net |

Role of 7 Fluoroisoquinolin 4 Amine in Medicinal Chemistry Research and Drug Discovery Scaffolding

Exploration as a Molecular Scaffold for Novel Chemical Entities

The 7-Fluoroisoquinolin-4-amine structure has recently been identified as a key intermediate in the synthesis of potential inhibitors targeting the main protease (Mpro) of the SARS-CoV-2 virus. google.com This highlights its utility as a molecular scaffold for the development of new chemical entities. The synthesis of this compound has been described in patent literature, involving the deprotection of an N-(diphenylmethylene)-7-fluoroisoquinolin-4-amine precursor using hydrochloric acid. google.com The resulting primary amine at the 4-position and the fluorine atom at the 7-position provide two key points for chemical modification, allowing for the generation of diverse libraries of derivatives.

The incorporation of fluorine at the C7 position of the isoquinoline (B145761) ring is a strategic choice. Fluorine's high electronegativity and small size can influence the electronic properties of the aromatic system and create favorable interactions with biological targets. nih.govresearchgate.net The amino group at the C4 position serves as a versatile handle for introducing various side chains and functional groups, enabling the exploration of chemical space around the core scaffold. The development of synthetic routes to fluorinated isoquinolines is an active area of research, with various methods being explored to introduce fluorine at different positions of the isoquinoline ring. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific and detailed structure-activity relationship (SAR) studies focusing exclusively on a broad range of this compound derivatives are not extensively available in peer-reviewed literature, general principles can be inferred from related 4-aminoquinoline (B48711) and fluorinated heterocyclic scaffolds.

For the closely related 4-aminoquinolines, SAR studies have revealed that modifications at the 7-position of the quinoline (B57606) ring significantly impact biological activity. nih.gov The nature of the substituent at this position, whether an electron-withdrawing group like chlorine or a bulkier group, can influence antimalarial potency. nih.gov Similarly, the side chain attached to the 4-amino group plays a crucial role in the activity of 4-aminoquinoline derivatives. nih.gov

In the context of the patent describing this compound as an intermediate, the amino group is used to link to other molecular fragments, suggesting that the SAR of the final compounds is heavily dependent on the nature of these appended groups. google.com The patent describes a variety of substituents that can be attached to the core, indicating a broad exploration of the chemical space to identify potent inhibitors. google.com

In vitro Biological Activity Studies of Derivatives and Analogs

The in vitro biological evaluation of derivatives and analogs of fluorinated isoquinolines and related compounds provides insights into their potential as therapeutic agents.

As mentioned, derivatives of this compound have been designed as inhibitors of the SARS-CoV-2 main protease (Mpro). google.com While the patent focuses on the final products, the inclusion of the this compound core suggests its importance for binding to the target enzyme. google.com

In broader studies of related quinoline and isoquinoline scaffolds, derivatives have been shown to inhibit a variety of enzymes. For instance, certain 4-aminoquinoline derivatives have demonstrated inhibitory activity against cancer-related kinases. mdpi.com The fluorine atom can enhance binding affinity through various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with amino acid residues in the active site of a protein. nih.gov

Cellular assays are crucial for understanding the mechanism of action of novel compounds. For derivatives of the related 4-aminoquinoline scaffold, cytotoxic effects have been evaluated in various cancer cell lines. For example, butyl-(7-fluoro-quinolin-4-yl)-amine, a quinoline analog, has shown more potent effects on MCF-7 human breast cancer cells compared to chloroquine. nih.gov Studies on other 7-chloro-4-aminoquinoline-benzimidazole hybrids have demonstrated their ability to suppress cell cycle progression in leukemia and lymphoma cells. mdpi.com These studies provide a framework for how derivatives of this compound could be evaluated in cellular contexts to understand their biological effects.

Pharmacological Profile Development in Preclinical Research Models (excluding human trials)